2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide
Description
2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-5-yl core substituted with an imino group at position 2, a ketone at position 4, and an acetamide moiety at position 5 linked to a 2-methylphenyl group. This compound belongs to a broader class of 1,3-thiazolidin-4-one derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Structural analysis reveals that the imino group at position 2 and the acetamide side chain contribute to its tautomeric behavior and intermolecular interactions. For instance, analogous compounds like N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exist as tautomeric mixtures in solution, as confirmed by ¹H NMR studies .
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-4-2-3-5-8(7)14-10(16)6-9-11(17)15-12(13)18-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAFMCGNQFMKOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with a thiazolidinone precursor under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could produce various substituted thiazolidinones.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., nitro, chloro) or bulky aromatic systems (e.g., trimethoxyphenyl-thiadiazole in ) correlates with improved cytotoxic activity against tumor cell lines.
Biological Activity
The compound 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C12H12N2O2S
- Molecular Weight: 252.30 g/mol
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of thiazolidine derivatives, including the target compound. In vitro evaluations have shown significant efficacy against various bacterial strains. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 μg/mL |
| Escherichia coli | 0.25 μg/mL |
| Pseudomonas aeruginosa | 0.30 μg/mL |
These findings suggest that the compound exhibits potent bactericidal effects and may serve as a scaffold for developing new antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Thiazolidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms. In vitro studies demonstrated that:
- The compound can induce apoptosis in cancer cell lines.
- It exhibits cytotoxicity with IC50 values ranging from 10 to 30 μM against several cancer types, including breast and lung cancer cells.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of bacteria and cancer cells.
- Cell Signaling Modulation : It may modulate signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of the NF-kB pathway.
- Reactive Oxygen Species (ROS) Generation : The compound promotes ROS generation within cells, leading to oxidative stress and subsequent cell death in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is significantly influenced by their structural components. Modifications to the thiazolidine ring or substituents on the phenyl group can enhance or diminish activity. For example:
- Substituents such as methyl or halogen groups on the phenyl ring have been correlated with increased antibacterial potency.
| Substituent | Effect on Activity |
|---|---|
| Methyl | Increased solubility and activity |
| Chlorine | Enhanced binding affinity to target enzymes |
Case Studies
- Antimicrobial Evaluation : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria, demonstrating a synergistic effect when combined with existing antibiotics like Ciprofloxacin .
- Cytotoxicity Assays : Research involving various cancer cell lines indicated that the compound could significantly reduce cell viability, making it a candidate for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
